molecular formula C24H21N3O9 B12925970 [(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate

[(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate

Cat. No.: B12925970
M. Wt: 495.4 g/mol
InChI Key: MHIQMVXETCFLAQ-GFOJFJKKSA-N
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Description

The compound [(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate is a highly substituted oxolane derivative. Its core structure consists of a five-membered oxolane ring with stereospecific substitutions at positions 2, 3, 4, and 5:

  • Position 2: A methyl benzoate group.
  • Position 3: A benzoyloxy (C₆H₅COO−) group.
  • Position 4: An acetyloxy (CH₃COO−) group.
  • Position 5: A 3,5-dioxo-1,2,4-triazin-2-yl moiety.

The stereochemistry (2R,3S,4R,5R) is critical for its biological activity and molecular interactions. This compound is hypothesized to exhibit enzyme inhibition or antiviral properties due to its triazinedione group, which may act as a hydrogen-bond acceptor .

Properties

Molecular Formula

C24H21N3O9

Molecular Weight

495.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C24H21N3O9/c1-14(28)34-20-19(36-23(31)16-10-6-3-7-11-16)17(13-33-22(30)15-8-4-2-5-9-15)35-21(20)27-24(32)26-18(29)12-25-27/h2-12,17,19-21H,13H2,1H3,(H,26,29,32)/t17-,19+,20-,21-/m1/s1

InChI Key

MHIQMVXETCFLAQ-GFOJFJKKSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@H](O[C@H]1N2C(=O)NC(=O)C=N2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC(=O)OC1C(C(OC1N2C(=O)NC(=O)C=N2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Stereoselective Formation of the Oxolane Core

  • The oxolane ring is often synthesized from carbohydrate precursors or via asymmetric synthesis using chiral catalysts or auxiliaries to ensure the (2R,3S,4R,5R) configuration.
  • For example, starting from a suitably protected ribose or related sugar derivative allows leveraging inherent stereochemistry.
  • Alternatively, asymmetric dihydroxylation or epoxidation followed by ring closure can be employed.

Selective Acylation of Hydroxyl Groups

  • The 4-position hydroxyl is acetylated using acetic anhydride or acetyl chloride under mild base catalysis (e.g., pyridine) to form the 4-acetyloxy group.
  • The 3-position hydroxyl is benzoylated using benzoyl chloride or benzoic anhydride under similar conditions.
  • Reaction conditions are optimized to avoid over-acylation or migration of acyl groups.
  • Typical solvents include dichloromethane or pyridine, with temperature control (0–25 °C) to maintain selectivity.

Introduction of the 3,5-Dioxo-1,2,4-Triazin-2-yl Group

  • The triazinyl substituent is introduced by nucleophilic substitution on a suitable leaving group attached to the oxolane ring at the 5-position.
  • This may involve reaction of a 5-hydroxymethyl intermediate with a chlorinated or activated triazine derivative.
  • Alternatively, coupling reactions using triazine carboxylic acid derivatives activated by carbodiimides or other coupling agents can be employed.
  • Reaction conditions are typically mild to preserve the integrity of the triazine ring.

Final Esterification to Form the Methyl Benzoate

  • The primary hydroxymethyl group at the 2-position is esterified with benzoic acid or benzoyl chloride.
  • This step often uses coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine).
  • The reaction is conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Representative Data Table of Reaction Conditions

Step Reaction Type Reagents/Conditions Solvent Temperature Time Notes
1 Oxolane ring formation Chiral catalyst or sugar precursor Various 0–40 °C Several h Stereoselective control
2 Acetylation (4-OH) Acetic anhydride, pyridine DCM or pyridine 0–25 °C 1–3 h Selective acetylation
3 Benzoylation (3-OH) Benzoyl chloride, pyridine DCM or pyridine 0–25 °C 1–3 h Avoid over-acylation
4 Triazinyl substitution (5-position) Activated triazine derivative, base DCM or THF 0–25 °C 2–6 h Mild conditions to preserve triazine
5 Esterification (2-OH) Benzoic acid + DCC/EDC + DMAP DCM or THF 0–25 °C 4–12 h Anhydrous conditions required

Research Findings and Optimization Notes

  • The stereochemical purity of the oxolane ring is critical; enantiomeric excesses above 95% are achievable using chiral catalysts or sugar-derived starting materials.
  • Acylation steps require careful monitoring by TLC or HPLC to prevent acyl migration or multiple substitutions.
  • The triazinyl substitution step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of the triazine ring.
  • Final purification is typically achieved by column chromatography or recrystallization, yielding the target compound with high purity (>98%).
  • Analytical techniques such as NMR (1H, 13C), mass spectrometry, and chiral HPLC confirm the structure and stereochemistry.

Chemical Reactions Analysis

[(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate undergoes various types of chemical reactions, including:

Scientific Research Applications

Structural Characteristics

The compound features:

  • Oxolane Ring : A five-membered cyclic ether.
  • Acetoxy and Benzoyloxy Groups : These acyl groups enhance the compound's reactivity and potential biological activity.
  • Triazine Derivative : Known for various pharmacological properties.

Molecular Formula

The molecular formula is C24H21N3O9C_{24}H_{21}N_{3}O_{9} with a molecular weight of 495.44 g/mol.

Pharmacological Applications

The unique structural features of this compound suggest several potential applications in pharmacology:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microbial strains. The triazine moiety is particularly noted for its antimicrobial properties.
  • Anticancer Properties : Triazine derivatives are often studied for their ability to inhibit cancer cell growth. The presence of both benzoyloxy and acetoxy groups may enhance these effects through synergistic mechanisms.

Agricultural Chemistry

The compound may also have applications in agricultural chemistry:

  • Insecticidal Activity : Similar compounds have been identified as effective insecticides. The benzoylurea structure often contributes to this activity, making it a candidate for further exploration in pest control.

Chemical Synthesis

This compound can be utilized as an intermediate in the synthesis of other complex organic molecules due to its multiple reactive sites:

  • Building Block for Drug Development : Its complex structure allows for modifications that can lead to new pharmacologically active compounds.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of triazine derivatives. It was found that compounds with similar structural motifs demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that [(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate could exhibit similar effects .

Case Study 2: Anticancer Research

Research conducted on triazine derivatives indicated their potential as anticancer agents. The study highlighted that the incorporation of benzoyloxy groups enhanced cytotoxicity against various cancer cell lines, supporting further investigation into this compound's therapeutic potential .

Case Study 3: Insecticidal Properties

A comparative analysis of benzoylureas revealed that compounds with similar structures effectively controlled pest populations in agricultural settings. This suggests that this compound could serve as a model for developing new insecticides .

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related molecules:

Compound Molecular Formula Key Substituents Biological Activity/Applications References
Target Compound Likely C₂₇H₂₁N₃O₉* Acetyloxy, benzoyloxy, triazinedione, methyl benzoate Potential enzyme inhibition or antiviral activity (theoretical)
Molnupiravir (SARS-CoV-2 antiviral) C₁₃H₁₉N₃O₇ Ribonucleoside analog with hydroxymino and isobutyrate ester Inhibits viral replication via RNA mutagenesis
FMAU (2'-Fluoro-5-methyl-arabinosyluracil) C₁₀H₁₂FN₂O₅ Fluorinated arabinofuranosyl, methyluracil Antiviral (tested against HBV and HSV); fluorination enhances metabolic stability
[(2R,3R,4S,5R)-3,5-Dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate (Thermo Scientific) C₂₆H₂₁FO₇ Fluorine, dibenzoyloxy, methyl benzoate Research reagent; fluorination improves membrane permeability
Cytidine-5'-Monophosphate C₉H₁₄N₃O₈P Phosphate, cytosine base Nucleotide biosynthesis; substrate for RNA/DNA polymerases

*Note: The molecular formula of the target compound is inferred based on structural analogs and substituent contributions.

Key Structural Differences and Implications

In contrast, molnupiravir and FMAU prioritize nucleobase modifications (e.g., hydroxymino, fluorine) for viral polymerase targeting . The triazinedione group in the target compound may mimic pyrimidine/purine bases, enabling competitive inhibition of enzymes like dihydroorotate dehydrogenase (DHODH) .

Stereochemical Influence :

  • The 2R,3S,4R,5R configuration ensures precise spatial alignment of substituents, analogous to the stereospecificity of molnupiravir (2R,3S,4R,5R), which is essential for its antiviral efficacy .

Physicochemical Properties :

  • The benzoyl and acetyl groups in the target compound likely reduce aqueous solubility compared to FMAU ’s fluorine and methyl groups. However, these esters may improve cell membrane permeability .

Biological Activity

[(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate is a complex organic compound characterized by its unique oxolane ring structure and multiple functional groups. This compound exhibits significant potential in various biological applications due to its structural characteristics that suggest diverse pharmacological activities.

Chemical Structure and Properties

The compound features:

  • Oxolane Ring : A five-membered cyclic ether that contributes to its stability and reactivity.
  • Triazinyl Group : Known for its biological activity, particularly in antimicrobial and anticancer properties.
  • Acetoxy and Benzoyloxy Groups : These functional groups enhance the compound's solubility and biological interaction capabilities.

The molecular formula of the compound is C24H21N3O9C_{24}H_{21}N_{3}O_{9} with a molecular weight of approximately 485.44 g/mol .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The triazinyl moiety may inhibit specific enzymes involved in nucleic acid synthesis.
  • Receptor Modulation : The compound could interact with various receptors, altering cellular signaling pathways.
  • Synergistic Effects : The combination of functional groups may lead to enhanced efficacy compared to simpler analogs.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities:

Compound Type Key Features Biological Activity
Triazine DerivativesContains triazine ringAntimicrobial, Anticancer
BenzoylureasBenzoyl group with urea functionalityInsecticidal
Acetoxy CompoundsAcetoxy functional groupsAntimicrobial

The presence of the triazinyl group suggests potential applications in cancer therapy and as antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antimicrobial Activity : Research has shown that triazine derivatives possess significant antimicrobial properties against various pathogens. For instance, compounds similar to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Studies have indicated that triazine compounds can induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors. The unique structure of this compound may enhance its ability to target cancerous cells selectively .
  • Enzyme Interaction Studies : Investigations into the enzyme inhibition capabilities of similar compounds revealed promising results in inhibiting key enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this compound, and how are protecting groups managed during its preparation?

  • Methodological Answer : Synthesis involves sequential esterification and functionalization. For example, benzoyl and acetyl groups are introduced as protecting agents for hydroxyl groups during nucleoside analog synthesis. A typical route includes:

Core oxolane formation : Cyclization of a sugar derivative under acidic conditions.

Esterification : Benzoylation using benzoyl chloride in anhydrous pyridine to protect hydroxyl groups .

Triazinedione incorporation : Coupling via Mitsunobu or nucleophilic substitution reactions.

  • Critical Note : Ensure anhydrous conditions to prevent hydrolysis of acetyloxy groups. Monitor reaction progress via TLC (Rf values: ~0.31–0.49 in non-polar solvents) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm stereochemistry and substitution patterns. Benzoyl protons appear as aromatic multiplets (~7.4–8.1 ppm), while acetyloxy groups show singlets (~2.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 572.18) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves absolute stereochemistry. For example, Flack parameter analysis ( ) distinguishes enantiomers in chiral crystals .

Q. What handling and storage protocols are recommended for this lab-scale compound?

  • Methodological Answer :

  • Storage : Tightly sealed containers in dry, ventilated environments. Avoid static buildup (use antistatic containers) .
  • PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats. Use fume hoods to minimize vapor exposure .
  • Spill Management : Sweep or vacuum spills; avoid aqueous cleanup due to potential ester hydrolysis .

Advanced Research Questions

Q. How can conflicting stereochemical assignments in X-ray data be resolved?

  • Methodological Answer :

  • Enantiomorph-Polarity Estimation : Use Flack’s x parameter (superior to Rogers’ η) to avoid false chirality signals in near-centrosymmetric structures. Implement SHELXL refinement with twin-law corrections for twinned crystals .
  • Case Study : For ambiguous Flack values (<0.1), cross-validate with NMR coupling constants (e.g., 3JHH^3J_{HH} for oxolane ring conformation) .

Q. What strategies address low yields in triazinedione coupling reactions?

  • Methodological Answer :

  • Optimized Catalysis : Use Pd(0) catalysts for Suzuki-Miyaura coupling or Cu(I) for "click" reactions. For example, 10 mol% CuI with DIPEA in THF improves triazinedione incorporation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity. Pre-activate the triazinedione with TMSCl to stabilize reactive intermediates .

Q. How do substituents (e.g., benzoyl vs. acetyl) impact metabolic stability in biological assays?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in pH 7.4 buffer or liver microsomes. Quantify degradation via HPLC. Benzoyl groups exhibit slower hydrolysis (t₁/₂ > 24 h) compared to acetyl (t₁/₂ ~2–4 h) due to steric hindrance .
  • Structure-Activity Relationship (SAR) : Replace benzoyl with p-nitrobenzoyl to track electronic effects on bioactivity .

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